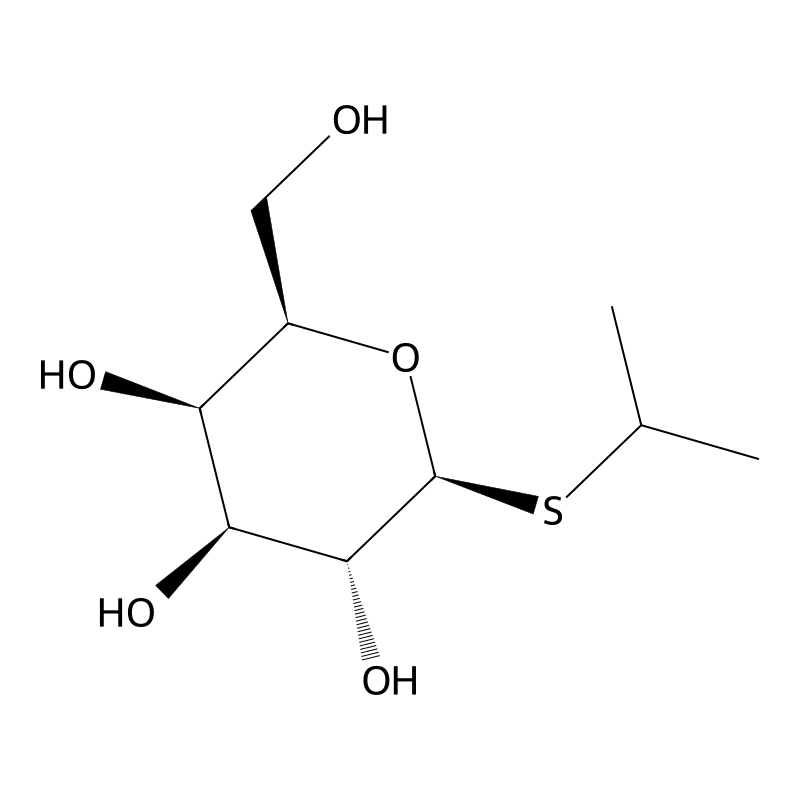

IPTG

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic, non-metabolizable molecular mimic of allolactose, the natural inducer of the *lac* operon in *E. coli* and other bacterial systems. Its primary function is to bind to the LacI repressor protein, causing its dissociation from the *lac* operator and initiating the transcription of downstream genes. Unlike the natural inducer lactose, IPTG is not degraded by the cell, which ensures its concentration remains stable throughout the induction period, providing consistent and reproducible protein expression. This stability makes high-purity IPTG the standard choice for controlled, titratable induction in molecular biology, particularly for recombinant protein expression using T7 promoter-based systems.

Substituting high-purity IPTG with seemingly lower-cost alternatives like lactose or process-based shortcuts such as auto-induction media introduces significant risks to reproducibility and process control. Lactose is actively metabolized by *E. coli*, causing the inducer concentration to drop unpredictably over time, leading to inconsistent protein expression levels. While auto-induction media, which contain lactose, eliminate the need for manual induction, they sacrifice precise temporal control, which is critical for expressing toxic proteins or for workflows requiring synchronized cell populations. Furthermore, IPTG's synthetic nature and resistance to enzymatic breakdown ensure a stable, sustained induction signal that is decoupled from cellular metabolism, a crucial feature for achieving batch-to-batch consistency that cannot be matched by metabolizable sugars.

References

- [2] Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Stability of IPTG.

- [3] Wikipedia. (n.d.). Isopropyl β-D-1-thiogalactopyranoside.

- [14] Zhang, Y. (2014, April 23). What is the difference between lactose and IPTG as the inducer for T7 promoter? ResearchGate.

- [16] Biologicscorp. (n.d.). IPTG Expression Principles. Biologicscorp.

- [24] Autoinduction for recombinant protein overexpression. (2024, September 9). YouTube.

Sustained Induction Signal: Non-Metabolizable Structure Ensures Stable Inducer Concentration

The key procurement differentiator for IPTG over the natural inducer, lactose, is its resistance to cellular metabolism. IPTG's sulfur-containing glycosidic bond is non-hydrolyzable by β-galactosidase, the enzyme that degrades lactose. This ensures that once IPTG is added to a culture, its concentration remains constant, providing a stable and continuous induction signal. In contrast, lactose is consumed by the cells as a carbon source, leading to a decreasing inducer concentration over time and consequently, less predictable and potentially lower overall protein yields.

| Evidence Dimension | Metabolic Stability |

| Target Compound Data | Non-metabolizable; concentration remains constant during experiment. |

| Comparator Or Baseline | Lactose: Actively metabolized and consumed by E. coli. |

| Quantified Difference | Qualitatively different; IPTG provides a stable induction signal whereas the lactose signal decays as it is consumed. |

| Conditions | Standard E. coli protein expression cultures. |

This stability is critical for achieving reproducible, batch-to-batch consistency in protein expression, a primary concern in both research and industrial bioprocessing.

Optimized Induction Potency: Lower Effective Concentration Reduces Metabolic Burden

IPTG is a potent inducer, typically effective in the range of 0.1 to 1.0 mM, with full saturation of the LacI repressor often achieved around 0.1–0.3 mM. While some studies show lactose can induce higher total protein output at very high concentrations (e.g., 50-100 g/L, or ~146-292 mM), this comes at the cost of using massive excess and altering media composition significantly. Using lower, optimized concentrations of IPTG (e.g., 0.1-0.5 mM) can reduce metabolic stress on the host cells, which is particularly important as high inducer concentrations can exacerbate substrate toxicity and lead to reduced cell growth or viability. This controlled, lower-concentration induction often improves the yield of soluble, correctly folded protein compared to the brute-force expression sometimes seen with high IPTG or lactose levels.

| Evidence Dimension | Effective Induction Concentration |

| Target Compound Data | 0.1–1.0 mM |

| Comparator Or Baseline | Lactose: Can require >100-fold higher molar concentrations (e.g., 50 g/L ≈ 146 mM) for maximal effect. |

| Quantified Difference | IPTG is effective at concentrations orders of magnitude lower than lactose. |

| Conditions | Recombinant protein expression in E. coli BL21(DE3) and related strains. |

Using a more potent inducer like IPTG minimizes material cost, reduces off-target metabolic stress, and provides a wider dynamic range for fine-tuning expression levels, which is crucial for optimizing protein solubility and activity.

Superior Process Control: Manual Induction Enables Precise Timing for Toxic Protein Expression

A key operational advantage of IPTG is the precise temporal control it affords over the initiation of protein expression. Unlike auto-induction media, where expression begins automatically when glucose is depleted, IPTG allows the user to add the inducer at a specific cell density (e.g., OD600 of 0.6-0.8). This control is non-negotiable when expressing proteins that are toxic to the host cell, as it allows the culture to reach a high biomass before initiating production of the toxic product. Auto-induction, while convenient for parallel processing of non-toxic proteins, lacks this critical timing control, as different cultures may deplete glucose and induce at slightly different times, leading to process variability.

| Evidence Dimension | Induction Timing Control |

| Target Compound Data | Manual addition at any desired cell density, enabling precise temporal control. |

| Comparator Or Baseline | Auto-induction media: Induction is automatic and depends on the rate of glucose consumption by the culture. |

| Quantified Difference | IPTG allows user-defined induction point; auto-induction is process-defined and less controllable. |

| Conditions | Batch and fed-batch E. coli fermentation. |

For developing robust processes for toxic or difficult-to-express proteins, the ability to precisely time the induction point with IPTG is essential for maximizing viable cell mass and final product yield.

Reproducible Production of Recombinant Proteins for R&D and Manufacturing

For workflows demanding high batch-to-batch consistency, IPTG is the indicated choice. Its non-metabolizable nature ensures that the inducer concentration remains constant throughout the expression phase, providing a stable induction pressure that is difficult to achieve with metabolizable inducers like lactose. This leads to more reproducible protein yields and is a critical parameter for developing scalable and transferable production protocols.

Controlled Expression of Cytotoxic or Metabolically Burdensome Proteins

When expressing proteins that are toxic to the host or impose a significant metabolic load, precise control over induction timing is paramount. IPTG allows induction to be initiated at the optimal cell density, maximizing biomass before the toxic protein accumulates. This level of control is not available with auto-induction media, making IPTG the superior choice for mitigating the negative effects of expressing challenging proteins.

Fine-Tuning Expression Levels to Maximize Soluble Protein Fraction

The high potency of IPTG allows for the use of low, carefully titrated concentrations (e.g., 0.05-0.2 mM) to slow down the rate of protein synthesis. This can prevent the aggregation of proteins into non-functional inclusion bodies by giving them more time to fold correctly. This titratability is a key advantage for optimizing the production of soluble, active proteins, a common bottleneck in structural biology and biotherapeutics development.

References

- [3] Wikipedia. (n.d.). Isopropyl β-D-1-thiogalactopyranoside.

- [9] Various authors. (2018, October 31). How much concentration of IPTG and its volume per litter will be use for protein induction? ResearchGate.

- [11] Wa, Y. (2018, January 28). Need to know if higher IPTG concentrations make E. coli expression host undergo a metabolic stress? ResearchGate.

- [16] Biologicscorp. (n.d.). IPTG Expression Principles. Biologicscorp.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.26 (LogP)

Appearance

Melting Point

121.0 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 34 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 23 of 34 companies with hazard statement code(s):;

H302 (69.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (69.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (21.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (26.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (73.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (26.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

Hansen LH, Knudsen S, Sørensen SJ (June 1998). "The effect of the lacY gene on the induction of IPTG inducible promoters, studied in Escherichia coli and Pseudomonas fluorescens". Curr. Microbiol. 36 (6): 341–7. doi:10.1007/s002849900320. PMID 9608745. S2CID 22257399. Archived from the original on 2000-10-18.

Marbach A, Bettenbrock K (2012). "lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA". Journal of Biotechnology. 157 (1): 82–8. doi:10.1016/j.jbiotec.2011.10.009. PMID 22079752.

https://www.sigmaaldrich.com/content/dam/sigma-aldrich/docs/Sigma-Aldrich/Product_Information_Sheet/i5502pis.pdf[dead link]

BL21(DE3) Competent Cells, BL21 (DE3)pLysS Competent Cells, and BL21 Competent Cells Instruction Manual (Revision #066004e ed.). La Jolla, CA: Stratagene. 2006. p. 7.

Explore Compound Types